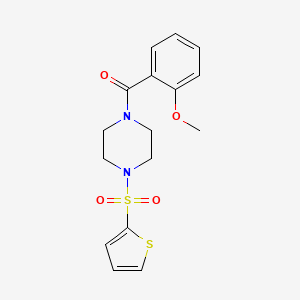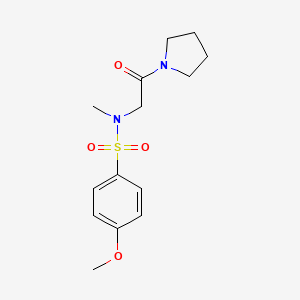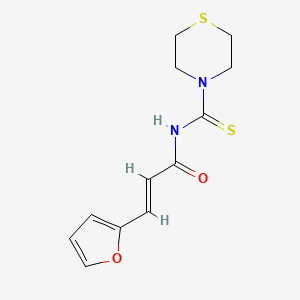![molecular formula C16H17NOS B5703687 4-[2-(1-naphthyl)ethanethioyl]morpholine CAS No. 84300-72-1](/img/structure/B5703687.png)
4-[2-(1-naphthyl)ethanethioyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(1-naphthyl)ethanethioyl]morpholine, also known as NEM, is a chemical compound commonly used in scientific research. It is a thiol-reactive reagent that is used to modify cysteine residues in proteins. NEM has a wide range of applications in biochemistry and pharmacology, and its mechanism of action has been extensively studied.
Applications De Recherche Scientifique
4-[2-(1-naphthyl)ethanethioyl]morpholine is widely used in scientific research as a thiol-reactive reagent. It is commonly used to modify cysteine residues in proteins, which allows researchers to study the role of cysteine residues in protein structure and function. 4-[2-(1-naphthyl)ethanethioyl]morpholine is also used to label proteins for biochemical and biophysical studies. In addition, 4-[2-(1-naphthyl)ethanethioyl]morpholine is used to block cysteine residues in protein-protein interactions, which can help researchers understand the mechanisms of protein-protein interactions.
Mécanisme D'action
4-[2-(1-naphthyl)ethanethioyl]morpholine reacts with cysteine residues in proteins to form stable thioether bonds. This modification can alter the structure and function of the protein, and can be used to study the role of cysteine residues in protein activity. 4-[2-(1-naphthyl)ethanethioyl]morpholine is also known to react with other thiol-containing molecules, such as glutathione and other small molecules.
Biochemical and Physiological Effects:
4-[2-(1-naphthyl)ethanethioyl]morpholine has been shown to have a variety of biochemical and physiological effects. It can modify the activity of enzymes and other proteins by blocking or altering cysteine residues. 4-[2-(1-naphthyl)ethanethioyl]morpholine has also been shown to have antioxidant activity, and can protect cells from oxidative stress. In addition, 4-[2-(1-naphthyl)ethanethioyl]morpholine has been used in studies of cellular signaling pathways, and has been shown to affect the activity of certain signaling molecules.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-(1-naphthyl)ethanethioyl]morpholine has several advantages for use in lab experiments. It is a highly reactive and specific reagent that can modify cysteine residues in proteins with high efficiency. It is also stable and easy to handle in the laboratory. However, 4-[2-(1-naphthyl)ethanethioyl]morpholine has some limitations. It can react with other thiol-containing molecules besides cysteine residues, which can complicate data interpretation. In addition, 4-[2-(1-naphthyl)ethanethioyl]morpholine can have off-target effects on proteins, which can affect experimental outcomes.
Orientations Futures
There are many future directions for research involving 4-[2-(1-naphthyl)ethanethioyl]morpholine. One area of interest is the development of new thiol-reactive reagents with improved specificity and efficiency. Another area of research is the use of 4-[2-(1-naphthyl)ethanethioyl]morpholine in studies of protein-protein interactions and cellular signaling pathways. 4-[2-(1-naphthyl)ethanethioyl]morpholine could also be used in studies of oxidative stress and cellular damage. Finally, 4-[2-(1-naphthyl)ethanethioyl]morpholine could be used in drug development, as it has been shown to have antioxidant activity and could be used to protect cells from oxidative damage.
Méthodes De Synthèse
The synthesis of 4-[2-(1-naphthyl)ethanethioyl]morpholine involves the reaction of 1-naphthalenethiol and 4-(2-chloroethyl)morpholine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization. The yield of 4-[2-(1-naphthyl)ethanethioyl]morpholine is typically high, and the compound is stable under normal laboratory conditions.
Propriétés
IUPAC Name |
1-morpholin-4-yl-2-naphthalen-1-ylethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c19-16(17-8-10-18-11-9-17)12-14-6-3-5-13-4-1-2-7-15(13)14/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSUIPOWWMOBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358301 |
Source


|
| Record name | Morpholine, 4-[2-(1-naphthalenyl)-1-thioxoethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine, 4-[2-(1-naphthalenyl)-1-thioxoethyl]- | |
CAS RN |
84300-72-1 |
Source


|
| Record name | Morpholine, 4-[2-(1-naphthalenyl)-1-thioxoethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-isopropyl-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5703606.png)

![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5703613.png)
![ethyl {[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5703619.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5703623.png)
![N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5703626.png)

![N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5703646.png)

![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5703660.png)



